lacto-n-Fucopentaose III

Beschreibung

Eigenschaften

Molekularformel |

C32H55NO25 |

|---|---|

Molekulargewicht |

853.8 g/mol |

IUPAC-Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29-,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

CMQZRJBJDCVIEY-JEOLMMCMSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

lacto-n-Fucopentaose III structure and function

An In-depth Technical Guide to Lacto-N-Fucopentaose III (LNFP III): Structure, Function, and Methodologies

Executive Summary

Lacto-N-fucopentaose III (LNFP III) is a complex pentasaccharide and a prominent member of the human milk oligosaccharides (HMOs), the third most abundant solid component in human milk.[1][2][3] Structurally, it is distinguished by the presence of the Lewis X (LeX) antigen, a terminal trisaccharide motif that is pivotal to its biological activity.[4][5] This guide provides a comprehensive technical overview of LNFP III, beginning with its precise molecular architecture and differentiation from its isomers. We then delve into its multifaceted biological functions, with a primary focus on its potent immunomodulatory capabilities, its role as a selective prebiotic in shaping the infant gut microbiota, and its emerging therapeutic potential. Finally, this document details key experimental methodologies, offering field-proven protocols for the structural and functional analysis of LNFP III, designed for researchers, scientists, and professionals in drug development.

Chapter 1: The Molecular Architecture of Lacto-N-Fucopentaose III

Introduction to Human Milk Oligosaccharides (HMOs)

HMOs are a diverse family of complex sugars that are highly concentrated in human breast milk, with levels ranging from 5 to 15 g/L in mature milk.[1] Unlike the simple lactose that serves as a primary energy source, HMOs are largely indigestible by the infant. Instead, they function as bioactive compounds, shaping the neonatal gut microbiome and immune system.[1][6] Their structures are built upon a lactose core, which can be elongated by N-acetylglucosamine (GlcNAc) and galactose (Gal) and further decorated with fucose (Fuc) and sialic acid. The specific arrangement and linkage of these monosaccharides give rise to hundreds of unique HMO structures, each with potentially distinct biological roles.[3]

Detailed Chemical Structure of LNFP III

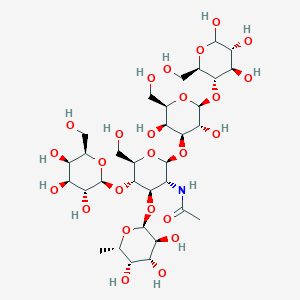

LNFP III is a neutral pentasaccharide with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol .[7][8][9] Its structure is defined by a specific sequence and linkage of five monosaccharide units.

The canonical representation of its structure is: Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc [7][10]

This can be broken down as follows:

-

Core Chain: A lactose unit (Galβ1-4Glc) at the reducing end is extended by a β1-3 linked N-acetyl-lactosamine (LacNAc) unit (GlcNAcβ1-3Gal).

-

Fucosylation: A fucose molecule is attached via an α1-3 linkage to the N-acetylglucosamine (GlcNAc) residue.

This specific arrangement, particularly the fucosylation, is critical to its function.

Caption: Chemical structure of Lacto-N-fucopentaose III (LNFP III).

The Significance of the Lewis X (LeX) Antigen

The terminal trisaccharide motif, Galβ1-4(Fucα1-3)GlcNAc , is known as the Lewis X (LeX) antigen or CD15 antigen.[9][11][12] This structure is a fundamental carbohydrate determinant involved in various cell recognition processes.[13] The presence of the LeX antigen on LNFP III is the primary reason for its potent immunomodulatory activity. This motif is also found on the surface of various cells, including neutrophils and monocytes, as well as on pathogens like Schistosoma mansoni eggs, where it plays a role in modulating the host immune response.[4][11][14]

Isomeric Complexity: Differentiating LNFP III from its Isomers

The biosynthesis of HMOs results in numerous isomers, which have the same chemical formula but differ in the linkage of their monosaccharides. Distinguishing between these isomers is a significant analytical challenge but is crucial, as linkage differences confer distinct biological functions.[15][16]

| Isomer | Core Chain Type | Fucose Linkage | Full Structure |

| LNFP I | Type 1 (Galβ1-3GlcNAc) | α1-2 to Gal | Fucα1-2 Galβ1-3GlcNAcβ1-3Galβ1-4Glc[17] |

| LNFP II | Type 2 (Galβ1-4GlcNAc) | α1-2 to Gal | Fucα1-2 Galβ1-4GlcNAcβ1-3Galβ1-4Glc |

| LNFP III | Type 2 (Galβ1-4GlcNAc) | α1-3 to GlcNAc | Galβ1-4(Fucα1-3 )GlcNAcβ1-3Galβ1-4Glc[7][10] |

| LNFP V | Type 1 (Galβ1-3GlcNAc) | α1-3 to Glc | Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3 )Glc[18] |

Chapter 2: The Multifaceted Biological Functions of LNFP III

Core Function: Immunomodulation and Anti-inflammatory Pathways

The most well-characterized function of LNFP III is its ability to modulate the host immune response, generally skewing it toward an anti-inflammatory or tolerant phenotype.

LNFP III has been shown to function as a Th2-type adjuvant.[14] When administered, it promotes a T-helper 2 (Th2) dominant immune profile, characterized by the production of cytokines like IL-4, IL-5, and IL-10, and suppresses pro-inflammatory Th1 responses.[14][19] This is significant because aberrant Th1 responses are implicated in many autoimmune diseases. In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of LNFP III significantly reduced disease severity and CNS inflammation.[19]

A key mechanism behind LNFP III's immunomodulatory effect is its ability to induce the "alternative activation" of APCs, such as macrophages and dendritic cells.[5] Instead of promoting a pro-inflammatory (classical) phenotype, LNFP III drives these cells toward an anti-inflammatory, tissue-remodeling state. This process is initiated by the interaction of LNFP III with pattern recognition receptors on the APC surface, although the specific high-affinity receptor remains under investigation.[5]

This interaction triggers a specific signaling cascade that requires active internalization of the glycan. The process is dependent on clathrin- and dynamin-mediated endocytosis but is independent of caveolae.[5][20] Once internalized, the signal leads to the upregulation of key anti-inflammatory genes, including Arginase 1 (Arg1), Indoleamine 2,3-dioxygenase 1 (Ido1), and Heme oxygenase 1 (Hmox1).[19]

Caption: Signaling pathway for LNFP III-induced alternative activation of APCs.

Role as a Prebiotic: Shaping the Infant Gut Microbiome

As an HMO, LNFP III reaches the infant colon largely intact, where it serves as a metabolic substrate for specific gut microbes.[6][21] This selective fermentation, or prebiotic effect, is crucial for establishing a healthy neonatal gut microbiota.

Studies have consistently shown that the presence and concentration of specific HMOs, including LNFP III, are associated with the composition of the infant gut microbiota.[22][23] Certain species of Bifidobacterium, such as B. breve, are particularly well-equipped with the glycoside hydrolases necessary to break down and utilize complex HMOs like LNFP III.[24] The positive correlation between LNFP III levels in breast milk and the abundance of beneficial Bifidobacterium species in the infant gut highlights its role in promoting a healthy microbial ecosystem from the earliest stages of life.[24]

Potential Therapeutic Applications

The unique biological activities of LNFP III have positioned it as a candidate for therapeutic development in several areas.

-

Autoimmune Diseases: Its ability to suppress Th1-mediated inflammation and promote a Th2 phenotype makes it a promising agent for diseases like multiple sclerosis and inflammatory bowel disease.[19][25]

-

Neuroinflammatory Conditions: A dextran conjugate of LNFP III was shown to ameliorate hippocampal synaptic plasticity deficits in a mouse model of Gulf War Illness, suggesting a role in treating neuroinflammation.[19]

-

Anti-viral Strategies: Dextran-conjugated LNFP III has been demonstrated to inhibit HIV replication in primary human macrophages, suggesting a novel, host-directed therapeutic approach that could control both the virus and associated immune activation.[26][27]

Chapter 3: Key Methodologies for LNFP III Research

Structural Elucidation and Quantification

Causality: Liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. A porous graphitized carbon (PGC) or HILIC column is chosen for its superior ability to separate glycan isomers based on subtle differences in their three-dimensional structure.[28] High-resolution MS (like Q-TOF or Orbitrap) provides accurate mass for identification, while tandem MS (MS/MS) generates specific fragmentation patterns that act as fingerprints to confirm linkage positions.[16][29]

Step-by-Step Methodology:

-

Sample Preparation: Human milk samples are centrifuged to remove fat and cells. Proteins are precipitated using ethanol and removed by centrifugation. The supernatant containing HMOs is collected and lyophilized.

-

LC Separation: The dried HMO extract is reconstituted in an appropriate solvent (e.g., water/acetonitrile). The sample is injected onto a PGC-LC column. A gradient of increasing acetonitrile concentration is used to elute the HMOs.[28]

-

MS Detection: The column eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source, typically in negative ion mode.[30]

-

Full Scan MS: A full scan is performed to detect the precursor ions. For LNFP III, this would be the [M-H]⁻ ion at m/z 852.3 or an adduct like [M+HCOO]⁻.[29]

-

Tandem MS (MS/MS): The precursor ion corresponding to LNFP isomers is isolated and fragmented using collision-induced dissociation (CID).

-

Data Analysis: The fragmentation spectra of different isomers are compared. The presence of diagnostic fragment ions allows for the unambiguous identification of LNFP III versus LNFP I, II, or V.[16]

Caption: Analytical workflow for the characterization of LNFP III.

Causality: While MS is excellent for identification, 1D and 2D NMR are unparalleled for de novo structural confirmation. Proton (¹H) NMR provides definitive proof of the anomeric configuration (α or β) and linkage positions of the glycosidic bonds through the chemical shifts and coupling constants of the anomeric protons.[31][32]

Step-by-Step Methodology:

-

Sample Preparation: Purified LNFP III (typically >1 mg) is repeatedly dissolved in deuterium oxide (D₂O) and lyophilized to exchange labile protons with deuterium.

-

Data Acquisition: The final sample is dissolved in high-purity D₂O and transferred to an NMR tube. ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).[31]

-

Spectral Analysis: The spectrum is analyzed, focusing on the anomeric region (typically 4.4 - 5.5 ppm).

-

Structural Confirmation: The chemical shifts and coupling constants of the anomeric protons for each monosaccharide residue are compared to established values for LNFP III to confirm the identity and purity of the compound.[32] 2D NMR experiments (like COSY and HSQC) can be used for full signal assignment.

Functional Analysis in Immunological Contexts

Causality: This assay directly tests the hypothesis that LNFP III induces an anti-inflammatory phenotype in macrophages. Primary human or mouse bone marrow-derived macrophages (BMDMs) are used as they represent a physiologically relevant cell type. Quantitative PCR (qPCR) is a highly sensitive and specific method to measure the upregulation of key marker genes for alternative activation, such as Arginase 1 (Arg1).[19]

Step-by-Step Methodology:

-

Macrophage Isolation & Culture: Isolate monocytes from human peripheral blood or harvest bone marrow from mice. Differentiate them into macrophages over 7 days using M-CSF.

-

Cell Stimulation: Plate the mature macrophages and rest them for 24 hours. Treat the cells with LNFP III (e.g., 50 µg/mL) for 48 hours. Include a negative control (media only) and a positive control for classical activation (LPS + IFN-γ).[19]

-

RNA Extraction: After stimulation, lyse the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for Arg1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of Arg1 using the ΔΔCt method. A significant increase in Arg1 mRNA in the LNFP III-treated group compared to the negative control indicates alternative activation.

| Treatment Group | Target Gene | Normalized Fold Change (Mean ± SD) |

| Negative Control | Arg1 | 1.0 ± 0.2 |

| LPS + IFN-γ | Arg1 | 0.5 ± 0.1 |

| LNFP III (50 µg/mL) | Arg1 | 15.0 ± 3.5 |

Chapter 4: Conclusion and Future Directions

Lacto-N-fucopentaose III is far more than a simple carbohydrate; it is a sophisticated bioactive molecule with profound effects on the immune system and gut microbiome. Its structure, centered on the Lewis X antigen, endows it with potent immunomodulatory functions, capable of driving an anti-inflammatory Th2 response and inducing the alternative activation of macrophages. These functions underscore its importance in infant health and highlight its significant potential as a therapeutic agent for a range of inflammatory and infectious diseases.

Future research should focus on several key areas:

-

Receptor Identification: Unambiguously identifying the primary cell surface receptor(s) for LNFP III will be crucial for fully elucidating its mechanism of action.

-

Clinical Translation: Well-designed clinical trials are needed to validate the therapeutic effects observed in preclinical models for conditions like autoimmune diseases.

-

Structure-Function Studies: Synthesizing and testing structural analogs of LNFP III will help pinpoint the exact molecular features required for its bioactivity, enabling the design of more potent and specific immunomodulatory drugs.

By continuing to explore the intricate biology of LNFP III, the scientific community can unlock new strategies for promoting lifelong health and treating complex diseases.

References

-

Spinnler, B. (1999). Synthesis of the β-Methyl Glycoside of Lacto-N-Fucopentaose III. Organic Preparations and Procedures International, 31(4), 419-425. Available at: [Link]

-

Zhu, B., et al. (2012). Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker. NIH Public Access. Available at: [Link]

-

Elicityl. (n.d.). Lacto-N-fucopentaose III (LNFP III) (>90% NMR). Elicityl. Available at: [Link]

-

Srivastava, L., et al. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. Infection and Immunity, 82(11), 4614-4624. Available at: [Link]

-

Okano, M., et al. (2001). Lacto-N-fucopentaose III Found on Schitosoma mansoni Egg Antigens Functions as Adjuvant for Proteins by Inducing Th2-Type Response. The Journal of Immunology, 167(1), 442-450. Available at: [Link]

-

Elicityl. (n.d.). Lacto-N-fucopentaose III (LNFP III) Analytical Reference. Elicityl. Available at: [Link]

-

Srivastava, L., et al. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. OUCI. Available at: [Link]

-

Bovine Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (BMDB0006576). Bovine Metabolome Database. Available at: [Link]

-

Shwan Media, T., et al. (2023). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. MDPI. Available at: [Link]

-

precisionFDA. (n.d.). LACTO-N-FUCOPENTAOSE III. precisionFDA. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Lacto-N-fucopentaose III. PubChem Compound Database. Available at: [Link]

-

Eldrid, C., et al. (2021). Identifying Mixtures of Isomeric Human Milk Oligosaccharides by the Decomposition of IR Spectral Fingerprints. Analytical Chemistry, 93(38), 12891-12898. Available at: [Link]

-

Remoroza, C., et al. (2018). Identification and annotation of sialylated lacto-N-pentaose isomers with precursor ions of m/z 1162.436. ResearchGate. Available at: [Link]

-

Laursen, M. F., et al. (2021). Linking human milk oligosaccharide metabolism and early life gut microbiota: bifidobacteria and beyond. FEMS Microbiology Reviews, 45(5). Available at: [Link]

-

D'Auria, E., et al. (2021). Human Milk Oligosaccharides: A Comprehensive Review towards Metabolomics. MDPI. Available at: [Link]

-

Hinfray, C., et al. (2021). Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry. Journal of Mass Spectrometry, 56(6). Available at: [Link]

-

IsoSep. (n.d.). Lacto-N-fucopentaose III. IsoSep. Available at: [Link]

-

Shwan Media, T., et al. (2023). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. PMC. Available at: [Link]

-

Wang, M., et al. (2020). Patterns of Human Milk Oligosaccharides in Mature Milk Are Associated with Certain Gut Microbiota in Infants. MDPI. Available at: [Link]

-

Lamb, C., et al. (2023). A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age. PubMed. Available at: [Link]

-

Moukarzel, S., et al. (2021). The Mean of Milk: A Review of Human Milk Oligosaccharide Concentrations throughout Lactation. MDPI. Available at: [Link]

-

Simon, M. C., et al. (2025). Systemic Availability of Human Milk Oligosaccharides in Infants and Adults: A Narrative Review. Advances in Nutrition. Available at: [Link]

-

MASONACO. (n.d.). Human milk oligosaccharides. MASONACO. Available at: [Link]

-

Rausch, P., et al. (2021). Human Milk Oligosaccharide Profiles over 12 Months of Lactation: The Ulm SPATZ Health Study. Ulm University Research Portal. Available at: [Link]

-

Lamb, C., et al. (2023). A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age. NIH. Available at: [Link]

-

Sotgiu, S., et al. (2005). Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects. ResearchGate. Available at: [Link]

-

Yergeau, D., et al. (2022). Human milk oligosaccharide profiles remain unaffected by maternal pre-pregnancy body mass index in an observational study. Frontiers in Nutrition, 9. Available at: [Link]

-

Turroni, F., et al. (2021). Untangling human milk oligosaccharides and infant gut microbiome. ResearchGate. Available at: [Link]

-

Moossavi, S., et al. (2020). Oligosaccharides and Microbiota in Human Milk Are Interrelated at 3 Months Postpartum in a Cohort of Women with a High Prevalence of Gestational Impaired Glucose Tolerance. The Journal of Nutrition, 150(8), 2020-2029. Available at: [Link]

-

Liu, B., et al. (2022). Human milk oligosaccharides: bridging the gap in intestinal microbiota between mothers and infants. PMC. Available at: [Link]

-

Elicityl. (n.d.). Lacto-N-fucopentaose V (LNFP V) (>80% NMR). Elicityl. Available at: [Link]

-

Elicityl. (n.d.). Lacto-N-fucopentaose III (LNFP III) grafted on HSA. Elicityl. Available at: [Link]

-

van Niekerk, G., et al. (2022). Representative nuclear magnetic resonance spectroscopy (¹H-NMR) spectra of human breast milk. ResearchGate. Available at: [Link]

-

ContaminantDB. (n.d.). Lacto-N-fucopentaose I (CHEM036200). ContaminantDB. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review of human milk oligosaccharide concentrations of breast milk for infants and young children through 24 months of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human milk oligosaccharides: bridging the gap in intestinal microbiota between mothers and infants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lacto-N-fucopentaose III (LNFP III) (>90% NMR) [elicityl-oligotech.com]

- 8. GSRS [precision.fda.gov]

- 9. scbt.com [scbt.com]

- 10. Lacto-N-fucopentaose III (LNFP III) Analytical Reference [elicityl-oligotech.com]

- 11. Lacto-N-fucopentaose III | C32H55NO25 | CID 53477857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Lacto-N-fucopentaose III - IsoSep [isosep.com]

- 13. tandfonline.com [tandfonline.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Identifying Mixtures of Isomeric Human Milk Oligosaccharides by the Decomposition of IR Spectral Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lacto-N-fucopentaose I | 7578-25-8 | OL05676 | Biosynth [biosynth.com]

- 18. Lacto-N-fucopentaose V (LNFP V) (>80% NMR) [elicityl-oligotech.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Immunomodulatory Glycan Lacto-<i>N</i>-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Ac… [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

- 22. Linking human milk oligosaccharide metabolism and early life gut microbiota: bifidobacteria and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oligosaccharides and Microbiota in Human Milk Are Interrelated at 3 Months Postpartum in a Cohort of Women with a High Prevalence of Gestational Impaired Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 28. frontiersin.org [frontiersin.org]

- 29. MASONACO - Human milk oligosaccharides [masonaco.org]

- 30. research-portal.uu.nl [research-portal.uu.nl]

- 31. Bovine Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (BMDB0006576) [bovinedb.ca]

- 32. researchgate.net [researchgate.net]

The Biological Activity of Lacto-N-fucopentaose III: An In-depth Technical Guide

Foreword

Lacto-N-fucopentaose III (LNFP III), a complex pentasaccharide found in human milk and expressed on the surface of certain parasites like Schistosoma mansoni, has emerged as a significant immunomodulatory molecule.[1][2] Its ability to shape the host's immune response, moving it away from pro-inflammatory pathways and towards a more tolerogenic state, has garnered considerable interest within the scientific community. This guide provides a comprehensive technical overview of the multifaceted biological activities of LNFP III, with a focus on its immunomodulatory, antiviral, and antibacterial properties. We will delve into the molecular mechanisms that underpin these functions, supported by experimental evidence, and provide detailed protocols for researchers seeking to investigate its therapeutic potential.

The Immunomodulatory Landscape of Lacto-N-fucopentaose III

The primary and most extensively studied biological activity of LNFP III is its profound ability to modulate the immune system. It orchestrates a shift from a pro-inflammatory Th1/Th17 response towards an anti-inflammatory Th2-dominant profile.[1] This makes it a compelling candidate for the development of novel therapeutics for autoimmune diseases.

Attenuation of Autoimmunity: The Case of Experimental Autoimmune Encephalomyelitis (EAE)

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. Studies have demonstrated that treatment with LNFP III significantly reduces the severity of EAE and central nervous system (CNS) inflammation.[1][3] This therapeutic effect is attributed to a systemic shift in the immune response.

Key Findings:

-

Reduced Disease Severity: Administration of LNFP III leads to a marked decrease in the clinical signs of EAE.[1]

-

Suppression of CNS Inflammation: Histological analysis reveals a reduction in immune cell infiltration into the CNS of LNFP III-treated animals.[1]

-

Th2 Cytokine Polarization: LNFP III treatment promotes the production of Th2-associated cytokines, such as IL-4 and IL-10, while suppressing the pro-inflammatory Th1 cytokine IFN-γ.[1][4]

Modulation of Antigen-Presenting Cells (APCs)

LNFP III exerts its immunomodulatory effects primarily by influencing the function of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. It drives these cells towards an "alternatively activated" or anti-inflammatory phenotype.

Mechanism of Action:

The immunomodulatory activity of LNFP III is initiated by its interaction with specific receptors on the surface of APCs. This interaction triggers a signaling cascade that culminates in the altered function of these cells.

-

Receptor-Mediated Endocytosis: The biological activity of LNFP III is dependent on its internalization by APCs through a clathrin- and dynamin-dependent endocytic pathway.[4][5][6] This indicates a receptor-mediated process is essential for its function.

-

Pattern Recognition Receptors (PRRs): While the precise repertoire of receptors is still under investigation, studies suggest the involvement of C-type lectin receptors (CLRs) like SIGNR-1 and Toll-like receptor 4 (TLR4).[1][4][5][6]

-

Intracellular Signaling: Upon internalization, LNFP III modulates intracellular signaling pathways. It has been shown to reduce JNK and p38 signaling and prevent the sustained translocation of NF-κB to the nucleus in DCs and macrophages.[1]

Induction of Immune Regulatory Enzymes

A key aspect of the anti-inflammatory phenotype induced by LNFP III in APCs is the upregulation of immune regulatory enzymes. In inflammatory monocytes, LNFP III treatment significantly increases the expression of:

-

Arginase-1 (Arg1)

-

Aldehyde dehydrogenase 1 (Aldh1a2)

-

Indoleamine 2,3-dioxygenase 1 (Ido1)

These enzymes play crucial roles in suppressing T cell proliferation and promoting an anti-inflammatory microenvironment.

Antiviral Properties of Lacto-N-fucopentaose III

Beyond its immunomodulatory effects, LNFP III has demonstrated promising antiviral activities, particularly against human immunodeficiency virus (HIV) and norovirus.

Inhibition of HIV Replication in Macrophages

In the context of HIV infection, where macrophages can serve as viral reservoirs, LNFP III exhibits a dual therapeutic potential: inhibiting viral replication and controlling inflammation.[7][8][9]

Key Mechanisms:

-

Inhibition of Viral Replication: Treatment with dextran-conjugated LNFP III (P3DEX) has been shown to control HIV replication in primary human macrophages without affecting viral binding or internalization.[7][8][9]

-

Induction of Antiviral Chemokines: P3DEX treatment increases the production of β-chemokines MIP-1α, MIP-1β, and CCL5, which are known to have anti-HIV activity.[7][8]

-

Modulation of Autophagy: The antiviral effect is also mediated by an increase in autophagic flux in a TLR8-dependent manner.[9]

-

Anti-inflammatory Effects: P3DEX ameliorates the expression of pro-inflammatory cytokines like IL-1β and IL-18 while increasing the anti-inflammatory cytokine IL-10 in HIV-infected macrophages.[7]

| Parameter | Effect of LNFP III (P3DEX) on HIV-infected Macrophages | Reference |

| HIV Replication | Inhibited | [7][8][9] |

| Viral Binding/Internalization | No effect | [7][8][9] |

| β-chemokine Production | Increased (MIP-1α, MIP-1β, CCL5) | [7][8] |

| Autophagy | Increased (TLR8-dependent) | [9] |

| Pro-inflammatory Cytokines | Decreased (IL-1β, IL-18) | [7] |

| Anti-inflammatory Cytokines | Increased (IL-10) | [7] |

A Decoy Receptor for Norovirus

Noroviruses, a leading cause of gastroenteritis, initiate infection by binding to histo-blood group antigens (HBGAs) on intestinal epithelial cells.[10][11][12] Certain human milk oligosaccharides, including LNFP III, can act as soluble decoy receptors, preventing viral attachment to host cells.

Mechanism of Norovirus Inhibition:

-

Competitive Binding: LNFP III can bind to the norovirus capsid, specifically demonstrated for the GII.4 VA387 strain.[10][11][13] This interaction competitively inhibits the binding of the virus to its natural HBGA receptors on host cells.

Antibacterial Potential of Lacto-N-fucopentaose III

The role of LNFP III in modulating bacterial interactions is an emerging area of research. Evidence suggests that it can bind to certain bacterial exotoxins.

Binding to Bacterial Exotoxins:

Studies have shown that LNFP III is one of several human milk oligosaccharides that can bind to exotoxins from pathogenic bacteria, including Vibrio cholerae and pathogenic Escherichia coli.[14] While the affinities are relatively modest, the high concentrations of these oligosaccharides in human milk suggest that a significant fraction of toxins could be bound, potentially neutralizing their activity.[14]

Experimental Protocols

The following are representative protocols for investigating the biological activities of LNFP III.

In Vitro Assessment of LNFP III-mediated APC Activation

Objective: To determine the effect of LNFP III on the activation state and cytokine production of bone marrow-derived dendritic cells (BMDCs).

Methodology:

-

BMDC Generation: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL GM-CSF for 7-9 days to differentiate into BMDCs.

-

LNFP III Stimulation: Plate the immature BMDCs at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of LNFP III (e.g., 10-100 µg/mL) or a vehicle control for 24-48 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers of DC maturation and activation (e.g., CD80, CD86, MHC-II). Analyze the stained cells using a flow cytometer to quantify the expression of these markers.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentrations of key cytokines (e.g., IL-10, IL-12, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

Assessment of HIV Replication Inhibition in Macrophages

Objective: To evaluate the ability of LNFP III to inhibit HIV replication in primary human macrophages.

Methodology:

-

Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Purify monocytes by plastic adherence or magnetic-activated cell sorting (MACS) and culture them in RPMI-1640 with 10% human serum and 50 ng/mL M-CSF for 5-7 days to differentiate into macrophages.

-

HIV Infection and LNFP III Treatment: Infect the macrophages with a known titer of an M-tropic HIV-1 strain. After infection, wash the cells and culture them in the presence of dextran-conjugated LNFP III (P3DEX) at various concentrations.

-

Quantification of Viral Replication: Collect culture supernatants at different time points post-infection (e.g., days 3, 6, 9, and 12). Measure the amount of HIV-1 p24 antigen in the supernatants using a p24 ELISA kit as an indicator of viral replication.

Concluding Remarks and Future Directions

Lacto-N-fucopentaose III is a remarkable glycan with a diverse and potent range of biological activities. Its ability to skew the immune response towards a tolerogenic, anti-inflammatory state holds immense therapeutic promise for autoimmune and inflammatory diseases. Furthermore, its antiviral properties against significant human pathogens like HIV and norovirus highlight its potential as a novel anti-infective agent.

Future research should focus on further elucidating the full spectrum of receptors and signaling pathways that mediate the effects of LNFP III. Investigating its impact on the gut microbiota and its potential synergistic effects with other bioactive molecules will also be crucial in harnessing its full therapeutic potential. The continued exploration of this fascinating molecule will undoubtedly pave the way for innovative therapeutic strategies in immunology and infectious disease.

References

- Zhu, B., et al. (2012). Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis. Clinical Immunology, 142(3), 351-361.

- MedchemExpress. (n.d.). Lacto-N-fucopentaose III (LNFP-III) | Immune Modulator.

- Srivastava, L., et al. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. Infection and Immunity, 82(5), 1891-1903.

- National Center for Biotechnology Information. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. PubMed Central.

- Shwan, T., et al. (2025). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. MDPI.

- National Center for Biotechnology Information. (2025). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. PubMed Central.

- PubMed. (2014). Immunomodulatory glycan lacto-N-fucopentaose III requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells. PubMed.

- ProQuest. (n.d.). A Comparison of Lacto-N-Fucopentaose III (LNFPIII) and Lacto-N-Neotetraose (LNnT) Conjugates as Therapies to Improve Immune and Metabolic Parameters and Alter the Microbiome in Diet-Induced Obese (DIO) Mice. ProQuest.

- Frontiers Media. (2017). Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens. Frontiers in Microbiology.

- National Center for Biotechnology Information. (2017). Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects. PubMed Central.

- PubAnnotation. (2022). PubMed:25941008 - Recognition of human milk oligosaccharides by bacterial exotoxins.

- PubMed. (2025). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. PubMed.

- Global Substance Registration System. (n.d.). LACTO-N-FUCOPENTAOSE III. gsrs.

- National Center for Biotechnology Information. (n.d.). Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Interactions of human milk oligosaccharides with the immune system. PubMed Central.

- precisionFDA. (n.d.). LACTO-N-FUCOPENTAOSE III. precisionFDA.

- MedChemExpress. (n.d.). Lacto-N-fucopentaose I (LNFP I) | Human Milk Oligosaccharide. MedChemExpress.

- Santa Cruz Biotechnology. (n.d.). Lacto-N-fucopentaose III. scbt.com.

- National Center for Biotechnology Information. (2024). The potential of lactoferrin as antiviral and immune-modulating agent in viral infectious diseases. PubMed Central.

- PLOS. (2013). Norovirus Binding to Intestinal Epithelial Cells Is Independent of Histo-Blood Group Antigens. PLOS ONE.

- National Center for Biotechnology Information. (n.d.). Lacto-N-fucopentaose III. PubChem.

- National Institutes of Health. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2′-Fucosyllactose Inhibits Human Norovirus Replication in Human Intestinal Enteroids. PubMed Central.

- PubMed. (n.d.). Highly-efficient in vivo production of lacto-N-fucopentaose V by a regio-specific α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343. PubMed.

- PubMed. (2024).

Sources

- 1. Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Glycan Lacto-<i>N</i>-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Ac… [ouci.dntb.gov.ua]

- 6. Immunomodulatory glycan lacto-N-fucopentaose III requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens [frontiersin.org]

- 11. Norovirus Binding to Ligands Beyond Histo-Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Norovirus Binding to Intestinal Epithelial Cells Is Independent of Histo-Blood Group Antigens | PLOS One [journals.plos.org]

- 13. Identifying human milk glycans that inhibit norovirus binding using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubAnnotation [pubannotation.org]

Introduction: The Intricacy of Human Milk Oligosaccharides

An In-depth Technical Guide to Lacto-N-Fucopentaose III (LNFP III): From Biosynthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of Lacto-N-fucopentaose III (LNFP III), a significant human milk oligosaccharide (HMO). It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its biochemical nature, physiological roles, and analytical methodologies.

Human milk is a complex and dynamic biological fluid, uniquely tailored to the nutritional and developmental needs of the infant. Beyond its basic nutritional components, it contains a diverse array of bioactive molecules, among which human milk oligosaccharides (HMOs) are particularly prominent. These complex sugars are the third most abundant solid component of human milk, after lactose and lipids.[1] Unlike most dietary carbohydrates, HMOs are largely indigestible by the infant, reaching the colon intact where they serve as a primary substrate for the developing gut microbiota.[2] This selective fermentation is a cornerstone of their biological activity, influencing the composition of the gut microbiome and modulating the infant's immune system.[2]

Among the more than 200 identified HMO structures, the fucosylated oligosaccharides represent a major class, characterized by the presence of one or more fucose residues. Lacto-N-fucopentaose III (LNFP III) is a neutral, fucosylated pentasaccharide that has garnered significant scientific interest due to its potent immunomodulatory properties.[3] This guide will delve into the multifaceted nature of LNFP III, from its synthesis in the mammary gland to its functional implications for infant health and its potential as a therapeutic agent.

Biochemical Profile of Lacto-N-Fucopentaose III

Structure and Isomerism

Lacto-N-fucopentaose III is a pentasaccharide with the chemical formula C₃₂H₅₅NO₂₅ and a molecular weight of 853.77 g/mol .[1][4] Its structure is defined by a lactose core extended with an N-acetyllactosamine (LacNAc) unit, which is fucosylated. The specific arrangement of its constituent monosaccharides is Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc.[4]

A key structural feature of LNFP III is the presence of the Lewis X (Lex) trisaccharide antigen (Galβ1-4(Fucα1-3)GlcNAc).[5] This motif is also found on the surface of various cells and pathogens, including the helminth parasite Schistosoma mansoni, which is believed to use it to modulate the host immune response.[5] The presence of this immunologically significant structure in human milk underscores its evolved role in shaping the infant's immune development.

It is important to distinguish LNFP III from its isomers, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose II (LNFP II), which differ in the linkage of the fucose residue and the core oligosaccharide structure. The unambiguous identification of these isomers requires sophisticated analytical techniques, which will be discussed later in this guide.[6]

Biosynthesis in the Mammary Gland

The synthesis of LNFP III in the lactating mammary gland is a multi-step enzymatic process governed by the genetic profile of the mother, particularly her Secretor (Se) and Lewis (Le) status.[7] These statuses are determined by the expression of specific fucosyltransferase genes, namely FUT2 (Secretor) and FUT3 (Lewis).[8]

The biosynthesis of LNFP III is primarily dependent on the activity of the fucosyltransferase 3 (FUT3) enzyme, which catalyzes the addition of a fucose residue in an α1,3-linkage to an N-acetylglucosamine (GlcNAc) residue of a precursor oligosaccharide.[9][10] The synthesis likely proceeds through the following steps:

-

Lactose Core: The process begins with the synthesis of lactose (Galβ1-4Glc) from glucose and UDP-galactose.

-

Elongation: The lactose core is elongated by the addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues to form a lacto-N-tetraose (LNT) or lacto-N-neotetraose (LNnT) backbone. Candidate enzymes for this step include B3GNT3 or B3GNT7, and B4GALT3 or B4GALT2.[11]

-

Fucosylation: Finally, the FUT3 enzyme transfers a fucose molecule from a GDP-fucose donor to the GlcNAc residue of the precursor chain via an α1,3-glycosidic bond, completing the synthesis of LNFP III.[9][10]

The expression and activity of the FUT3 gene are crucial for the production of LNFP III. Mothers who are Lewis-positive (Le+) express a functional FUT3 enzyme and can synthesize LNFP III. The concentration of LNFP III in human milk can vary depending on the mother's secretor status. Interestingly, the colostrum of non-secretor mothers has been found to have higher levels of LNFP III compared to secretor mothers.[12]

Caption: Biosynthetic pathway of Lacto-N-fucopentaose III.

Physiological Functions and Therapeutic Potential

Immunomodulation

A substantial body of evidence points to the potent immunomodulatory effects of LNFP III. These effects are largely attributed to the presence of the Lewis X trisaccharide.[5] Studies have shown that LNFP III can influence both innate and adaptive immune responses.

-

Modulation of Antigen-Presenting Cells (APCs): LNFP III has been shown to drive the "alternative activation" of APCs, such as macrophages and dendritic cells.[13] This leads to an anti-inflammatory phenotype, which is crucial for maintaining immune homeostasis. The mechanism involves clathrin-mediated endocytosis of LNFP III by APCs.[13]

-

T-cell Response: LNFP III treatment can skew the peripheral immune response towards a Th2 dominant profile.[3] This is significant in the context of autoimmune diseases, which are often driven by Th1- and Th17-mediated inflammation.

-

Experimental Autoimmune Encephalomyelitis (EAE): In animal models of multiple sclerosis (EAE), treatment with LNFP III has been shown to significantly reduce disease severity and central nervous system inflammation.[3]

-

HIV Replication: When conjugated to dextran, LNFP III has been found to inhibit HIV replication in primary human macrophages.[14] Higher concentrations of LNFP II/III in breast milk have been associated with reduced mortality in HIV-exposed, uninfected children.[14]

Interaction with the Gut Microbiota

HMOs, including LNFP III, are key drivers of the establishment and composition of the infant gut microbiota. They act as prebiotics, selectively promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[15] While the specific metabolic pathways for LNFP III by gut bacteria are still under investigation, it is understood that certain strains of Bifidobacterium, such as B. bifidum and B. longum subsp. infantis, possess the enzymatic machinery to degrade and utilize fucosylated oligosaccharides.[15][16]

The fermentation of LNFP III by gut bacteria is expected to produce short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[13][17] These microbial metabolites have profound effects on host health, including:

-

Providing an energy source for colonocytes.

-

Modulating the immune system.

-

Strengthening the gut barrier function.

-

Influencing the gut-brain axis.[13]

The ability of LNFP III to shape a healthy gut microbiome in early life has long-term implications for immune development and overall health.

Therapeutic Applications

The potent immunomodulatory and prebiotic properties of LNFP III make it a promising candidate for various therapeutic applications. Research has explored its potential in:

-

Autoimmune Diseases: Given its ability to suppress inflammatory responses in models of multiple sclerosis, LNFP III could be investigated for other autoimmune conditions like inflammatory bowel disease and rheumatoid arthritis.[3]

-

Allergies: A study has suggested that infants fed maternal milk with low levels of LNFP III were more likely to develop a cow's milk allergy.[18]

-

Transplant Rejection: LNFP III has been shown to prolong heart transplant survival in animal models, suggesting its potential as an immunosuppressive agent in transplantation.

-

Drug Development: The unique structure and biological activity of LNFP III make it a valuable molecule for the development of novel immunomodulatory drugs and prebiotics. Its chemical synthesis has been achieved, opening avenues for its production and further investigation.[5]

Analytical Methodologies

The accurate quantification and characterization of LNFP III in complex matrices like human milk require advanced analytical techniques. The primary methods employed are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation: Extraction of HMOs from Human Milk

A robust and reproducible sample preparation protocol is critical for accurate HMO analysis. The following is a generalized, self-validating workflow for the extraction of HMOs from human milk:

Step-by-Step Protocol for HMO Extraction:

-

Defatting:

-

Thaw frozen human milk samples at 4°C.

-

Centrifuge the milk at 5,000 x g for 30 minutes at 4°C to separate the fat layer.[19]

-

Carefully remove the upper creamy fat layer with a spatula.

-

Collect the aqueous phase (skim milk) for further processing.

-

-

Protein Precipitation:

-

To the skim milk, add two volumes of cold ethanol and incubate overnight at 4°C to precipitate proteins.[19]

-

Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the HMOs.

-

-

Solid-Phase Extraction (SPE) for Purification and Desalting:

-

Condition a graphitized carbon SPE cartridge with a high-percentage organic solvent (e.g., 80% acetonitrile in water) followed by equilibration with water.

-

Load the HMO-containing supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove lactose and other unretained components.

-

Elute the HMOs with a solution of acetonitrile and water (e.g., 40% acetonitrile in water with 0.1% formic acid).

-

Dry the eluted fraction using a vacuum centrifuge.

-

Reconstitute the dried HMOs in a suitable solvent (e.g., water or mobile phase) for analysis.[20]

-

Caption: Workflow for the extraction of HMOs from human milk.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a well-established and highly sensitive method for the analysis of carbohydrates, including HMOs.[18] It offers excellent resolution of isomers without the need for derivatization.

Principle: At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. Pulsed amperometric detection provides direct and sensitive detection of the eluted carbohydrates.

Typical HPAE-PAD Parameters for HMO Analysis:

| Parameter | Typical Setting | Rationale |

| Column | Thermo Scientific™ Dionex™ CarboPac™ series (e.g., PA20, PA200) | Specifically designed for high-resolution separation of carbohydrates. |

| Mobile Phase | Gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) | The NaOH gradient facilitates the separation of neutral and acidic HMOs, while the NaOAc gradient is used to elute more tightly bound, highly charged oligosaccharides. |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode | Provides sensitive and direct detection of non-derivatized carbohydrates. |

| Temperature | 30°C | Ensures reproducible retention times. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization and quantification of HMOs.[21] It provides molecular weight information and fragmentation patterns that can be used to identify specific isomers.

Principle: HMOs are separated by liquid chromatography, typically using a graphitized carbon or HILIC column, and then ionized and detected by a mass spectrometer.

Typical LC-MS Parameters for HMO Analysis:

| Parameter | Typical Setting | Rationale |

| Column | Porous graphitized carbon (PGC) or HILIC column | PGC columns are excellent for separating isomeric oligosaccharides. HILIC columns separate based on hydrophilicity. |

| Mobile Phase | Gradient of water and acetonitrile, often with an additive like formic acid | Provides good separation of a wide range of HMOs. |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | ESI is a soft ionization technique suitable for fragile molecules like oligosaccharides. Negative mode often provides better sensitivity for HMOs. |

| Mass Analyzer | Quadrupole-Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole | High-resolution mass analyzers (Q-TOF, Orbitrap) are used for accurate mass measurements and structural elucidation. Triple quadrupoles are used for targeted quantification. |

Quantitative Data and Considerations

The concentration of LNFP III in human milk is highly variable and depends on several factors, most notably the mother's genetic makeup.

Table 1: Representative Concentrations of Fucosylated HMOs in Human Milk

| HMO | Secretor Mother | Non-Secretor Mother | Key Genetic Determinant |

| 2'-fucosyllactose (2'-FL) | High | Very Low / Absent | FUT2 |

| Lacto-N-fucopentaose I (LNFP I) | Present | Absent | FUT2 |

| Lacto-N-fucopentaose II (LNFP II) | Lower | Higher | FUT3 |

| Lacto-N-fucopentaose III (LNFP III) | Present | Higher in colostrum | FUT3 |

Note: Concentrations are relative and can vary significantly between individuals and over the course of lactation.[12][22]

Conclusion

Lacto-N-fucopentaose III is a prime example of the sophisticated and functional nature of human milk oligosaccharides. Its unique structure, featuring the immunologically active Lewis X antigen, positions it as a key modulator of the infant's developing immune system and gut microbiome. The insights gained from studying LNFP III not only enhance our understanding of infant nutrition and health but also open up exciting avenues for the development of novel therapeutics for a range of inflammatory and infectious diseases. As analytical techniques continue to improve, we can expect to uncover even more about the intricate roles of this fascinating molecule.

References

-

Integrated 'omics analysis reveals human milk oligosaccharide biosynthesis programs in human lactocytes. (2025). bioRxiv. [Link]

-

Zhu, B., et al. (2012). Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis. Clinical Immunology. [Link]

-

Can someone help me with HMO extraction?. (2016). ResearchGate. [Link]

-

Preparation of oligosaccharides from human milk. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. [Link]

-

Representative fucosylated milk oligosaccharides measured in breast... (n.d.). ResearchGate. [Link]

-

Association of Maternal Secretor Status and Human Milk Oligosaccharides With Milk Microbiota: An Observational Pilot Study. (n.d.). SciSpace. [Link]

-

Fucosyltransferase 3. (n.d.). Wikipedia. [Link]

-

Human Milk Oligosaccharide Profile across Lactation Stages in Israeli Women—A Prospective Observational Study. (2023). PubMed Central. [Link]

-

Isolation of Milk Oligosaccharides using Solid-Phase Extraction. (2009). Bentham Open Archives. [Link]

-

Human Milk Oligosaccharide Profiles and the Secretor and Lewis Gene Status of Indonesian Lactating Mothers. (2023). PubMed Central. [Link]

-

Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker. (n.d.). NIH. [Link]

-

Investigating the enrichment and metabolic output of Bifidobacterium in the mammalian gut. (n.d.). UC Davis. [Link]

-

FUT3 – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

3-galactosyl-N-acetylglucosaminide 4-alpha-L-fucosyltransferase FUT3 - Homo sapiens (Human). (2024). UniProtKB | UniProt. [Link]

-

Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts. (2013). Lebrilla League. [Link]

-

FUT3 Gene. (n.d.). GeneCards | FUT3 Protein | FUT3 Antibody. [Link]

-

The Impact of Dietary Fucosylated Oligosaccharides and Glycoproteins of Human Milk on Infant Well-Being. (n.d.). MDPI. [Link]

-

Effects of Human Milk Oligosaccharides on the Adult Gut Microbiota and Barrier Function. (n.d.). MDPI. [Link]

-

Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. (n.d.). Slideshare. [Link]

-

Fast Accurate and Direct Carbohydrate Analysis using HPAE-PAD. (2015). Pittcon 2015 Seminar. [Link]

-

Human milk oligosaccharides. (n.d.). MASONACO. [Link]

- Process for the purification of a neutral human milk oligosaccharide (hmo) from microbial fermentation. (n.d.).

-

Exploring Bifidobacterium species community and functional variations with human gut microbiome structure and health beyond infancy. (2023). NIH. [Link]

-

The Bifidogenic Effect of 2'Fucosyllactose Is Driven by Age-Specific Bifidobacterium Species, Demonstrating Age as an Important Factor for Gut Microbiome Targeted Precision Medicine. (2024). MDPI. [Link]

-

Bifidobacteria and Their Role as Members of the Human Gut Microbiota. (n.d.). Frontiers. [Link]

-

Lacto-N-fucopentaose III (LNFP III) Analytical Reference. (n.d.). Elicityl. [Link]

-

Infant microbiome cultivation and metagenomic analysis reveal Bifidobacterium 2'-fucosyllactose utilization can be facilitated by coexisting species. (n.d.). PubMed Central. [Link]

-

The Metabolites Produced by Lactic Acid Bacteria and Their Role in the Microbiota–Gut–Brain Axis. (n.d.). MDPI. [Link]

-

Identifying Mixtures of Isomeric Human Milk Oligosaccharides by the Decomposition of IR Spectral Fingerprints. (n.d.). NIH. [Link]

-

The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. (n.d.). MDPI. [Link]

-

Lactic acid bacteria contribution to gut microbiota complexity: lights and shadows. (n.d.). PMC. [Link]

-

Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification. (n.d.). PubMed. [Link]

-

How can I separate two isomers oligosaccharides using LC-MS?. (2015). ResearchGate. [Link]

-

Biosynthesis of Lacto-N-fucopentaose I in Escherichia coli by metabolic pathway rational design. (2022). PubMed. [Link]

-

Functions of Gut Microbiota Metabolites, Current Status and Future Perspectives. (n.d.). PMC. [Link]

-

Lactic acid bacteria–derived γ-linolenic acid metabolites are PPARδ ligands that reduce lipid accumulation in human intestinal organoids. (n.d.). PubMed Central. [Link]

-

The Metabolites Produced by Lactic Acid Bacteria and Their Role in the Microbiota–Gut–Brain Axis. (n.d.). MDPI. [Link]

Sources

- 1. Lacto-N-fucopentaose III | 25541-09-7 | OL04212 [biosynth.com]

- 2. A Comparative Analysis of Milk Oligosaccharides via LC-MS: Globally Distributed Cattle Breeds and Native Northern Finncattle [mdpi.com]

- 3. Impact of milk secretor status on the fecal metabolome and microbiota of breastfed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lacto-N-fucopentaose III (LNFP III) Analytical Reference [elicityl-oligotech.com]

- 5. Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Mixtures of Isomeric Human Milk Oligosaccharides by the Decomposition of IR Spectral Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Fucosyltransferase 3 - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. uniprot.org [uniprot.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Human Milk Oligosaccharide Profile across Lactation Stages in Israeli Women—A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Bifidobacteria and Their Role as Members of the Human Gut Microbiota [frontiersin.org]

- 16. escholarship.org [escholarship.org]

- 17. Lactic acid bacteria contribution to gut microbiota complexity: lights and shadows - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. benthamopen.com [benthamopen.com]

- 20. Rapid Throughput Extraction of Human Milk Oligosaccharides to Allow Studies on Larger Cohorts – Lebrilla League [lebrilla.faculty.ucdavis.edu]

- 21. MASONACO - Human milk oligosaccharides [masonaco.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Immunomodulatory Properties of Lacto-N-fucopentaose III

Abstract

Lacto-N-fucopentaose III (LNFP III) is a complex pentasaccharide found in human milk and expressed on the surface of certain parasites, such as Schistosoma mansoni.[1] Possessing the Lewis X (LeX) trisaccharide motif, LNFP III is a potent modulator of the host immune system. This technical guide provides an in-depth analysis of the mechanisms through which LNFP III directs immune responses, with a focus on its interaction with antigen-presenting cells (APCs) and subsequent T helper (Th) cell polarization. We will detail the underlying signaling pathways, present established in vitro methodologies for assessing its bioactivity, and summarize the quantitative impact on cytokine production. This document is intended for researchers, scientists, and drug development professionals exploring novel immunomodulators for therapeutic applications in autoimmune diseases, inflammatory conditions, and vaccinology.

Introduction to Lacto-N-fucopentaose III (LNFP III)

Structure and Chemical Properties

LNFP III is a neutral pentasaccharide with the chemical structure Gal-β-1,4-(Fuc-α-1,3)-GlcNAc-β-1,3-Gal-β-1,4-Glc.[2] Its defining feature is the Lewis X (LeX) antigen, a trisaccharide that is a key determinant of its biological activity.[3][4] The presence of this motif allows LNFP III to be recognized by various glycan-binding proteins (lectins) on the surface of immune cells, initiating a cascade of immunomodulatory events.[3][5]

Biological Significance

Found in human milk, LNFP III is believed to play a crucial role in shaping the developing infant's immune system, promoting tolerance and protecting against pathogens.[1][6] Its expression by parasites like schistosomes is a fascinating example of molecular mimicry, where the parasite uses a host-like glycan to suppress immune responses and ensure its own survival.[4][7] This inherent ability to drive an anti-inflammatory and tolerogenic phenotype makes LNFP III a compelling molecule for therapeutic investigation.[5]

Core Immunomodulatory Mechanisms

LNFP III exerts its effects primarily by engaging with antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, and skewing the subsequent adaptive immune response towards a non-inflammatory, Th2-dominant profile.[4][8]

Interaction with Antigen-Presenting Cells (APCs)

The immunomodulatory activity of LNFP III begins with its recognition and internalization by APCs.[3][5] This is not a passive process but a receptor-mediated event.

-

Receptor Binding: While multiple receptors may be involved, studies have identified interactions with C-type lectin receptors like SIGNR-1 in mice.[5][8] Furthermore, the TLR4/CD14 receptor complex has been implicated in mediating LNFP III's effects, suggesting a complex interplay between different pattern recognition receptors.[9][10]

-

Internalization: Following receptor engagement, LNFP III is internalized via a clathrin- and dynamin-dependent endocytic pathway.[3][5][8] This internalization is critical; blocking this process abrogates the downstream immunomodulatory effects, demonstrating that LNFP III must enter the cell to induce the alternative activation of APCs.[3][11]

Modulation of T Helper Cell Differentiation

Once internalized, LNFP III induces a state of "alternative activation" in APCs. Unlike classical activation driven by pathogens (which leads to a pro-inflammatory Th1 response), LNFP III-matured DCs guide the differentiation of naïve CD4+ T cells towards a Th2 phenotype.[3][4] This is characterized by the production of cytokines such as IL-4, IL-5, and IL-13, which are involved in humoral immunity and anti-helminth responses, and a concurrent suppression of pro-inflammatory Th1 cytokines like IFN-γ.[4][12]

Key Signaling Pathways

The interaction of LNFP III with APCs triggers specific intracellular signaling cascades that lead to its characteristic anti-inflammatory and Th2-polarizing effects. The Extracellular signal-regulated kinase (ERK)-Activator Protein 1 (AP1) pathway appears to be a central mediator for both inflammatory and metabolic effects of LNFP III.[7] Evidence also points to the involvement of the TLR4 pathway, paradoxically a receptor typically associated with pro-inflammatory responses.[10][13] LNFPIII-NGC activation requires TLR4 to stimulate MAPK and NF-κB signaling pathways, which are necessary for driving the Th2 phenotype.[10] This suggests LNFP III may utilize components of the TLR4 complex, such as CD14, to initiate a biased signal that results in an anti-inflammatory outcome, including the production of IL-10.[7][9][10]

Caption: LNFP III signaling cascade in an Antigen-Presenting Cell (APC).

In Vitro Methodologies for Assessing LNFP III Activity

To evaluate the immunomodulatory potential of LNFP III, a series of well-defined in vitro assays are essential. The following protocols describe a workflow to confirm the bioactivity of an LNFP III sample by assessing its effect on dendritic cells and subsequent T cell responses.

Experimental Workflow: From Cell Isolation to Analysis

The overall process involves isolating primary immune cells, stimulating DCs with LNFP III, and then co-culturing these "educated" DCs with naïve T cells to measure the resulting T cell polarization and function.

Caption: Standard experimental workflow for assessing LNFP III immunomodulation.

Detailed Protocol: Dendritic Cell (DC) Stimulation Assay

This protocol details the steps for maturing DCs with LNFP III to assess their activation state and cytokine profile.

Objective: To determine if LNFP III induces an "alternative activation" phenotype in monocyte-derived DCs.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD14+ magnetic beads for monocyte isolation

-

Recombinant human GM-CSF and IL-4

-

LNFP III (test article), LPS (positive control), cell culture medium (negative control)

-

ELISA kits for IL-10, IL-12p70, and TNF-α

-

Flow cytometry antibodies for CD80, CD86, PD-L1

Methodology:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using positive selection with magnetic beads. Causality: This step provides a pure population of DC precursors, ensuring that observed effects are attributable to the direct action on these cells.

-

DC Differentiation: Culture CD14+ monocytes for 5-6 days in media supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to generate immature DCs (iDCs).

-

DC Stimulation: Re-plate the iDCs and stimulate them for 24-48 hours with:

-

Test Condition: LNFP III (e.g., 50 µg/mL)[14]

-

Positive Control: LPS (e.g., 100 ng/mL) for classical maturation

-

Negative Control: Media alone

-

-

Supernatant Analysis: After stimulation, collect the cell culture supernatants. Quantify the concentration of key cytokines (IL-10, IL-12p70, TNF-α) using ELISA. Trustworthiness: Comparing LNFP III-induced cytokine profiles to both positive (LPS) and negative controls validates the specific immunomodulatory signature. Expect high IL-10 and low IL-12 from LNFP III.[7][15]

-

Phenotypic Analysis: Harvest the stimulated DCs and stain them with fluorescently-labeled antibodies against surface markers like CD80, CD86, and PD-L1. Analyze by flow cytometry to assess the maturation state.

Detailed Protocol: T Cell Co-Culture and Polarization Assay

This protocol assesses the ability of LNFP III-conditioned DCs to direct naïve T cell differentiation.

Objective: To measure the Th1/Th2 polarization potential of LNFP III-matured DCs.

Materials:

-

Stimulated DCs from Protocol 3.2

-

Naïve CD4+ T cells (isolated from the same donor's PBMCs)

-

Cell proliferation dye (e.g., CFSE)

-

Reagents for intracellular cytokine staining (Brefeldin A, fixation/permeabilization buffers)

-

Flow cytometry antibodies for IFN-γ and IL-4

-

ELISA kits for IFN-γ and IL-4

Methodology:

-

Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the same donor PBMCs using a negative selection kit. Label the T cells with a proliferation dye like CFSE. Causality: Using naïve T cells ensures that the observed differentiation is a direct result of the interaction with the stimulated DCs, not from pre-existing memory T cell populations.

-

Co-Culture: Add the labeled naïve T cells to the washed, stimulated DCs (from Protocol 3.2) at a ratio between 5:1 and 10:1 (T cells:DCs). Culture for 5-7 days.

-

Proliferation Analysis: On day 3 or 4, harvest a small aliquot of cells and analyze by flow cytometry. The dilution of the CFSE dye indicates the extent of T cell proliferation.

-

Restimulation & Intracellular Staining: On the final day, restimulate the T cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA/Ionomycin) in the presence of a protein transport inhibitor (Brefeldin A). Causality: Brefeldin A traps cytokines within the cell, allowing for their detection by intracellular flow cytometry, which directly links cytokine production to an individual cell.

-

Flow Cytometry Analysis: Harvest, fix, permeabilize, and stain the T cells with antibodies against IFN-γ (marker for Th1 cells) and IL-4 (marker for Th2 cells).[16] Analyze the percentage of IFN-γ+ and IL-4+ cells.

-

Supernatant Analysis: Analyze the supernatants from the co-culture for secreted IFN-γ and IL-4 by ELISA to confirm the flow cytometry data.

Quantitative Impact on Cytokine Profiles

The immunomodulatory effect of LNFP III is most clearly demonstrated by its impact on cytokine production. Treatment of immune cells with LNFP III consistently skews the cytokine environment from a pro-inflammatory (Th1/Th17) to an anti-inflammatory or regulatory (Th2/Treg) state.

| Cytokine | Cell Type(s) | Effect of LNFP III Treatment | Key Function | Reference(s) |

| IL-10 | Macrophages, Dendritic Cells | ↑ (Significant Increase) | Potent anti-inflammatory; inhibits Th1 responses | [4][7][15][17] |

| IL-4 | CD4+ T cells (via DCs) | ↑ (Increase) | Hallmark cytokine of Th2 response; promotes humoral immunity | [4][10] |

| IL-5 | CD4+ T cells (via DCs) | ↑ (Increase) | Th2 cytokine; eosinophil activation | [4] |

| IL-13 | CD4+ T cells (via DCs) | ↑ (Increase) | Th2 cytokine; involved in allergic inflammation & parasite expulsion | [4] |

| IFN-γ | CD4+ T cells (via DCs) | ↓ (Decrease) | Hallmark cytokine of Th1 response; pro-inflammatory | [4][15] |

| IL-12 | Dendritic Cells, Macrophages | ↓ (Decrease) | Key inducer of Th1 differentiation | [15] |

| IL-1β | Macrophages | ↓ (Decrease) | Pro-inflammatory cytokine | [17] |

| TNF-α | Macrophages | ↔ / ↓ (No significant change or decrease) | Pro-inflammatory cytokine | [17][18] |

Table summarizing the typical cytokine response to LNFP III stimulation in vitro.

Therapeutic and Developmental Implications

The unique ability of LNFP III to promote a non-inflammatory, Th2-biased immune response opens several avenues for therapeutic development.

-

Autoimmune Diseases: In conditions driven by excessive Th1/Th17 inflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, LNFP III treatment has been shown to significantly reduce disease severity and CNS inflammation.[4][14]

-

Inflammatory Metabolic Disease: LNFP III can alleviate hepatosteatosis and improve insulin sensitivity in diet-induced obese mice, partly by increasing IL-10 production from APCs, which reduces adipose tissue inflammation.[7]

-

Infant Nutrition and Development: As a natural component of human milk, LNFP III is a candidate for inclusion in infant formulas to better mimic the immune-shaping benefits of breastfeeding, potentially reducing the incidence of allergies and infections.[1][6]

-

Vaccine Adjuvants: By modulating DC function, LNFP III could be explored as an adjuvant to steer vaccine responses, for instance, to enhance antibody production through Th2 polarization.

Conclusion and Future Directions

Lacto-N-fucopentaose III is a powerful immunomodulatory glycan that leverages specific cellular uptake mechanisms and signaling pathways within APCs to drive an anti-inflammatory, Th2-polarized immune response. Its ability to increase the production of regulatory cytokines like IL-10 while suppressing key Th1 mediators makes it a highly attractive molecule for therapeutic applications in a range of inflammatory and autoimmune disorders. The detailed protocols and mechanistic insights provided in this guide offer a framework for researchers to reliably assess and harness the properties of LNFP III. Future research should focus on identifying all cell surface receptors with high affinity for LNFP III, further elucidating the downstream signaling paradox involving TLR4, and translating the promising preclinical findings into human clinical trials.

References

-

Srivastava, L., Tundup, S., Choi, B. S., Norberg, T., & Harn, D. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. Infection and Immunity, 82(5), 1891–1903. [Link]

-

Zhu, B., Tundup, S., & Harn, D. A. (2012). Immune modulation by Lacto-N-fucopentaose III in experimental autoimmune encephalomyelitis. Clinical Immunology, 142(3), 351–361. [Link]

-

Srivastava, L., Tundup, S., Choi, B. S., Norberg, T., & Harn, D. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. OVC.uoguelph.ca. [Link]

-

Singh, S. P., Tundup, S., Srivastava, L., Norberg, T., Watford, W., & Harn, D. (2022). The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. Viruses, 14(3), 635. [Link]

-

Bhargava, P., Li, C., Stanya, K. J., Jacobi, D., Dai, L., Liu, S., Gangl, M. R., Harn, D. A., & Lee, C. H. (2012). Immunomodulatory glycan LNFPIII alleviates hepatosteatosis and insulin resistance through direct and indirect control of metabolic pathways. Nature Medicine, 18(11), 1665–1672. [Link]

-

Srivastava, L., Tundup, S., Choi, B. S., Norberg, T., & Harn, D. (2014). Immunomodulatory glycan lacto-N-fucopentaose III requires clathrin-mediated endocytosis to induce alternative activation of antigen-presenting cells. Infection and Immunity, 82(5), 1891-903. [Link]

-

Plaza-Díaz, J., Fontana, L., & Gil, A. (2018). Human Milk Oligosaccharides: Their Effects on the Host and Their Potential as Therapeutic Agents. Frontiers in Immunology, 9, 1581. [Link]

-

Henrick, B. M., Chew, S., Casaburi, G., Comstock, S. S., & Lönnerdal, B. (2023). Interactions of human milk oligosaccharides with the immune system. Frontiers in Immunology, 14, 1162639. [Link]

-

Srivastava, L., Tundup, S., Choi, B. S., Norberg, T., & Harn, D. (2014). Immunomodulatory Glycan Lacto-N-Fucopentaose III Requires Clathrin-Mediated Endocytosis To Induce Alternative Activation of Antigen-Presenting Cells. Infection and Immunity, 82(5), 1891-1903. [Link]

-

Jahromi, M. F., Liang, J. B., Abdullah, N., Goh, Y. M., Ebrahimi, R., & Shokryazdan, P. (2017). Modulation of Immune Function in Rats Using Oligosaccharides Extracted from Palm Kernel Cake. BioMed Research International, 2017, 6816982. [Link]

-

Zhu, B., Tundup, S., & Harn, D. A. (2010). Synthesis of the Tolerance-Inducing Oligosaccharide Lacto-N-Fucopentaose III Bearing an Activated Linker. NIH.gov. [Link]

-

Xiao, L., van't Land, B., van de Worp, W. R., Stahl, B., Folkerts, G., & Garssen, J. (2021). Human milk oligosaccharides promote immune tolerance via direct interactions with human dendritic cells. European Journal of Immunology, 51(8), 2065–2078. [Link]

-

O'Riordan, N., O'Callaghan, J., O'Sullivan, F., O'Leary, D., O'Regan, J., van Sinderen, D., & Hickey, R. M. (2024). Tailored Combinations of Human Milk Oligosaccharides Modulate the Immune Response in an In Vitro Model of Intestinal Inflammation. Biomolecules, 14(12), 1481. [Link]

-

Tundup, S., Srivastava, L., Norberg, T., Watford, W., & Harn, D. (2015). A Neoglycoconjugate Containing the Human Milk Sugar LNFPIII Drives Anti-Inflammatory Activation of Antigen Presenting Cells in a CD14 Dependent Pathway. PLoS ONE, 10(9), e0137490. [Link]

-

O’Riordan, N., O’Callaghan, J., O’Sullivan, F., O’Leary, D., O’Regan, J., van Sinderen, D., & Hickey, R. M. (2024). Tailored Combinations of Human Milk Oligosaccharides Modulate the Immune Response in an In Vitro Model of Intestinal Inflammation. MDPI. [Link]

-